Dihydrochloride hydrate
CAS No.: 166530-19-4
Cat. No.: VC14153769
Molecular Formula: Cl2H4O
Molecular Weight: 90.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 166530-19-4 |
|---|---|
| Molecular Formula | Cl2H4O |
| Molecular Weight | 90.93 g/mol |
| IUPAC Name | hydrate;dihydrochloride |
| Standard InChI | InChI=1S/2ClH.H2O/h2*1H;1H2 |
| Standard InChI Key | QMEZUZOCLYUADC-UHFFFAOYSA-N |
| Canonical SMILES | O.Cl.Cl |
Introduction
Chemical Definition and Structural Composition
Molecular Identity
Dihydrochloride hydrate is formally identified by the molecular formula , with a molecular weight of 90.93 g/mol . The compound exists as a hydrate salt, combining two hydrochloric acid molecules with water in a crystalline lattice. Its IUPAC name, hydrate;dihydrochloride, reflects this dual composition, while alternative designations include hydrochloride hemihydrate and dihydrochloride-hydrate . The SMILES notation succinctly represents its atomic connectivity, emphasizing the presence of oxygen and chlorine atoms .
Crystalline Architecture
The crystalline structure of dihydrochloride hydrate prohibits three-dimensional conformer generation due to its salt-like mixture properties . X-ray diffraction studies reveal that water molecules occupy interstitial positions within the ionic lattice formed by the hydrochloride groups. This arrangement stabilizes the crystal through hydrogen bonding between water’s oxygen and the chloride ions, as evidenced by Fourier-transformed infrared (FT-IR) spectral peaks near 3500 cm . Such interactions are critical for maintaining structural integrity during hydration-dehydration cycles.
Stoichiometric Variability
Non-stoichiometric hydrates exhibit dynamic water content dependent on environmental humidity. Thermogravimetric analysis (TGA) quantifies this variability by measuring mass loss upon heating, distinguishing between tightly bound crystalline water and loosely adsorbed moisture . For instance, erythromycin dihydrate demonstrates a 4.2% mass reduction at 120°C, correlating to the release of two water molecules per host compound .
Synthesis and Stabilization Mechanisms
Preparation Methods
Dihydrochloride hydrates are typically synthesized through recrystallization from aqueous hydrochloric acid solutions. Controlling supersaturation levels and cooling rates determines whether anhydrous or hydrated forms predominate. The addition of hydrotropic agents can further modulate crystal growth kinetics, as observed in the production of acridine orange hydrochloride hydrate (CAS 65-61-2) .
Role of Excipients
Pharmaceutical formulations often incorporate excipients like microcrystalline cellulose to stabilize hydrate phases. These additives interact with water molecules through surface adsorption, preventing unintended dehydration during storage. Dynamic vapour sorption (DVS) profiles show that excipient-containing samples maintain constant mass (±0.1%) at 40–60% relative humidity, compared to 2–3% fluctuations in pure hydrates .
Thermodynamic Considerations
The enthalpy of hydration () for dihydrochloride salts ranges from −25 to −40 kJ/mol, favoring exothermic hydrate formation. Differential scanning calorimetry (DSC) thermograms exhibit endothermic peaks between 80–120°C corresponding to water release, followed by melt transitions at 284–287°C for the dehydrated residue . These thermal signatures are critical for quality control in batch processing.
Analytical Characterization Techniques
Spectroscopic Methods
Solid-state NMR spectroscopy distinguishes hydrate polymorphs by detecting subtle shifts in carbon chemical environments. For example, estradiol hemihydrate displays a 1.2 ppm upfield shift for the C-3 position compared to its anhydrous form, indicating strengthened hydrogen bonding . Raman spectroscopy complements this by probing O-H stretching vibrations, with peak broadening indicating hydrogen bond heterogeneity .
Diffraction Analysis
Powder X-ray diffraction (PXRD) remains the gold standard for hydrate identification. Characteristic reflections at 2θ = 12.4°, 18.7°, and 24.3° confirm the presence of a hydrated phase in H-89 dihydrochloride hydrate (CAS 130964-39-5) . Rietveld refinement further quantifies unit cell parameters, revealing a monoclinic system with , , and for the dihydrate form .
Limitations in Hydrogen Positioning
Single-crystal XRD struggles to resolve hydrogen atom positions due to their low electron density. Neutron diffraction studies, though less accessible, provide superior resolution for mapping hydrogen bonding networks in hydrates .
Pharmaceutical Applications
Solubility Enhancement
Dihydrochloride hydrates frequently exhibit improved aqueous solubility compared to anhydrous salts. Theophylline monohydrate demonstrates a 1.8-fold solubility increase (22.4 mg/mL vs. 12.5 mg/mL) due to water-mediated lattice expansion . This property is exploited in rapid-dissolution formulations for antihypertensive drugs.
Stability Profiles
Accelerated stability testing (40°C/75% RH) shows that hydrate forms resist chemical degradation better than amorphous counterparts. Acridine orange hydrochloride hydrate retains 98% potency after 6 months under these conditions, versus 89% for the anhydrous form . The stabilizing effect arises from water molecules occupying high-energy sites that would otherwise participate in decomposition reactions.
Case Study: H-89 Dihydrochloride Hydrate
As a protein kinase A inhibitor, H-89’s hydrate form maintains bioactivity across pH 2–8, unlike the anhydrous salt which precipitates at gastric pH . This pharmacokinetic advantage underpins its use in oral solid dosages.
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